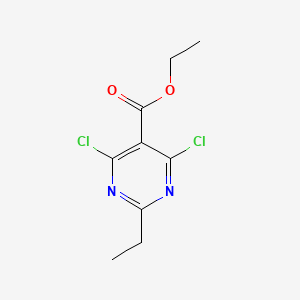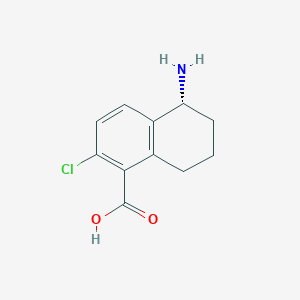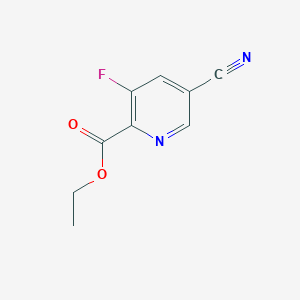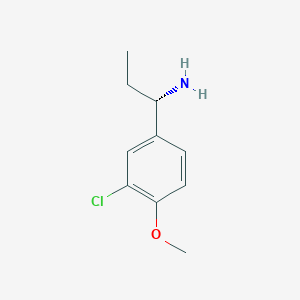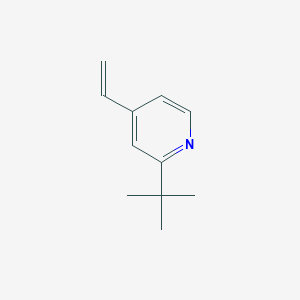
2-(tert-Butyl)-4-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-4-vinylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The tert-butyl group and the vinyl group attached to the pyridine ring confer unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-vinylpyridine typically involves the alkylation of 4-vinylpyridine with tert-butyl halides under basic conditions. One common method is the reaction of 4-vinylpyridine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher purity and consistency in the final product. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-4-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Ethyl-substituted pyridines
Substitution: Various functionalized pyridines
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-4-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-4-vinylpyridine depends on its specific application. In coordination chemistry, it acts as a ligand that can coordinate to metal centers, forming stable complexes. The tert-butyl and vinyl groups influence the electronic properties of the pyridine ring, affecting its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through non-covalent interactions.
Comparación Con Compuestos Similares
2-(tert-Butyl)-4-vinylpyridine can be compared with other similar compounds such as:
4-Vinylpyridine: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
2-(tert-Butyl)pyridine: Lacks the vinyl group, resulting in different reactivity and applications.
2-(tert-Butyl)-5-vinylpyridine: The vinyl group is positioned differently, leading to variations in chemical behavior and applications.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2-tert-butyl-4-ethenylpyridine |
InChI |
InChI=1S/C11H15N/c1-5-9-6-7-12-10(8-9)11(2,3)4/h5-8H,1H2,2-4H3 |
Clave InChI |
OTVQRQANEZGTRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=CC(=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



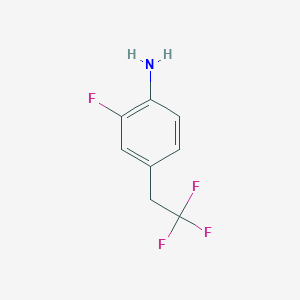
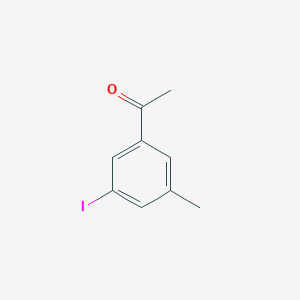
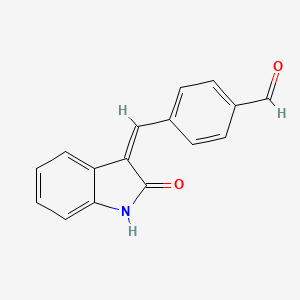
![Methyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12969417.png)
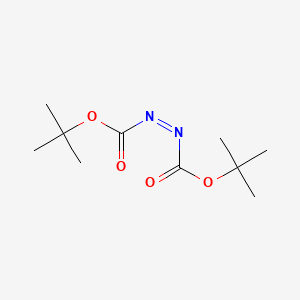
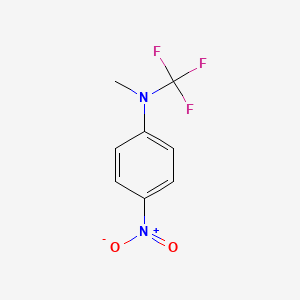
![Ethyl 5-aminobenzo[d]thiazole-2-carboxylate](/img/structure/B12969431.png)
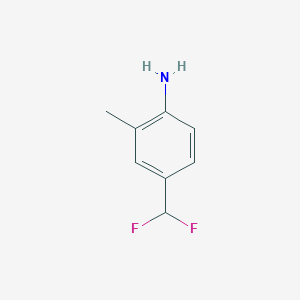
![8-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12969436.png)
